Tenilsetam

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Tenilsetam, also known as (±)-3-(2-thienyl)-2-piperazinone, primarily targets the Advanced Glycosylation End Product-Specific Receptor (AGER) . AGER plays a crucial role in the pathogenesis of several diseases, including Alzheimer’s disease and diabetes, where it mediates the effects of advanced glycation end products (AGEs) .

Mode of Action

this compound interacts with its target, AGER, by inhibiting the formation of AGEs . It achieves this through a covalent attachment to glycated proteins, thereby blocking the reactive sites for further polymerisation reactions . This interaction results in the inhibition of protein crosslinking by AGEs, both in vitro and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Maillard reaction, a form of non-enzymatic glycosylation of proteins . This reaction, which is accelerated in conditions like diabetes, leads to the formation of AGEs. AGEs are known to alter the structural and functional properties of proteins, contributing to the pathogenesis of several diseases . This compound’s inhibitory effect on this reaction suggests its potential therapeutic role in controlling complications related to AGE accumulation.

Pharmacokinetics

Its therapeutic effects in vivo, such as the suppression of age-derived fluorescence and pyrraline levels in diabetic rats, suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of AGE accumulation and the associated pathological changes. For instance, it has been shown to decrease the total number of Iba-1+ microglia in both the cerebellum and hippocampus, suggesting anti-inflammatory effects . Furthermore, it restores the reduced enzymatic digestibility of collagen incubated with glucose, indicating a protective effect on protein structure and function .

Action Environment

Environmental factors, such as the presence of high glucose levels in conditions like diabetes, can influence the action of this compound. In such environments, the Maillard reaction is accelerated, leading to increased AGE formation. This compound’s ability to inhibit this reaction suggests that its efficacy may be particularly notable in hyperglycemic conditions . .

Analyse Biochimique

Biochemical Properties

Tenilsetam plays a significant role in biochemical reactions, particularly in inhibiting the Maillard reaction, which involves the non-enzymatic glycosylation of proteins. This reaction leads to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications . This compound interacts with enzymes and proteins such as lysozyme, inhibiting glucose- and fructose-induced polymerization in a concentration-dependent manner . Additionally, this compound restores the enzymatic digestibility of collagen, indicating its potential to modulate protein interactions and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce the number of microglia, which are characteristic of neuroinflammation, demonstrating its anti-inflammatory properties . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its cognition-enhancing effects. For instance, it has been observed to improve psychomotor measures and cognitive abilities in patients with Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit protein crosslinking by AGEs. This compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions . This inhibition of AGE-derived crosslinking may reduce amyloid plaque formation and decrease the inflammatory response by diminishing microglial activation . Additionally, this compound’s effects on gene expression and enzyme activity further contribute to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibitory effects on the Maillard reaction in vitro . In vivo studies with diabetic rats showed that this compound administration for 16 weeks suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta . These findings suggest that this compound maintains its biochemical activity over extended periods, potentially offering long-term therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with streptozotocin-induced diabetic rats, a dosage of 50 mg/kg per day effectively inhibited the Maillard reaction and reduced AGE accumulation . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Maillard reaction and AGE formation. It interacts with enzymes such as lysozyme and collagen, modulating their activity and stability . By inhibiting the formation of AGEs, this compound may influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like diabetes and Alzheimer’s disease .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which may affect its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and targeting specific tissues or organs.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Tenilsetam implique la réaction de l'acide 2-thiophènecarboxylique avec la pipérazine dans des conditions spécifiques pour former le produit souhaité. La réaction nécessite généralement un solvant tel que le méthanol et un catalyseur pour faciliter le processus .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour assurer un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : Cette réaction implique l'interaction des sucres réducteurs avec les groupes amino libres des protéines pour former des produits d'Amadori, qui subissent ensuite une déshydratation et un réarrangement pour former des AGE .

Réactifs et conditions courants : La réaction de Maillard impliquant le Tenilsetam nécessite généralement des sucres réducteurs tels que le glucose ou le fructose et se produit dans des conditions physiologiques (pH 7,4, 37 °C) .

Principaux produits formés : Les principaux produits formés par la réaction du this compound avec les sucres réducteurs sont les produits finaux de glycation avancés (AGE), qui sont connus pour modifier les propriétés structurelles et fonctionnelles des protéines .

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

5. Mécanisme d'action

Le this compound exerce ses effets en se fixant de manière covalente aux protéines glyquées, bloquant ainsi les sites réactifs pour les réactions de polymérisation ultérieures. Cette inhibition de la formation d'AGE est censée réduire la réticulation des plaques amyloïdes et diminuer la réponse inflammatoire en diminuant l'activation des microglies phagocytaires .

Composés similaires :

Oxiracétam : Semblable au Piracétam, il agit comme un agent améliorant la cognition mais est moins efficace pour inhiber la formation d'AGE.

Acide pyroglutamique : Connu pour ses propriétés améliorant la cognition, mais ne présente pas le même niveau d'activité anti-glycation que le this compound.

Unicité du this compound : Le this compound se distingue par sa double action en tant qu'agent améliorant la cognition et inhibiteur de la formation d'AGE. Cette combinaison unique en fait un composé précieux dans le traitement des maladies neurodégénératives et des complications diabétiques .

Applications De Recherche Scientifique

Tenilsetam has been extensively studied for its potential therapeutic applications in various fields:

Comparaison Avec Des Composés Similaires

Piracetam: Another cognition-enhancing drug, but with limited therapeutic efficiency compared to Tenilsetam.

Oxiracetam: Similar to Piracetam, it acts as a cognition-enhancing agent but is less effective in inhibiting AGE formation.

Pyroglutamic Acid: Known for its cognition-enhancing properties, but does not exhibit the same level of anti-glycation activity as this compound.

Uniqueness of this compound: this compound stands out due to its dual action as a cognition-enhancing agent and an inhibitor of AGE formation. This unique combination makes it a valuable compound in the treatment of neurodegenerative diseases and diabetic complications .

Propriétés

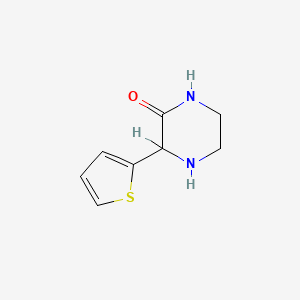

IUPAC Name |

3-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACKDMGYMXYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006187 | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-86-8, 85606-97-9 | |

| Record name | Tenilsetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENILSETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

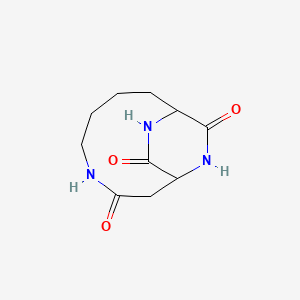

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

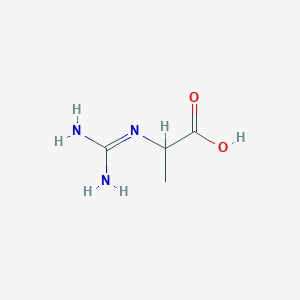

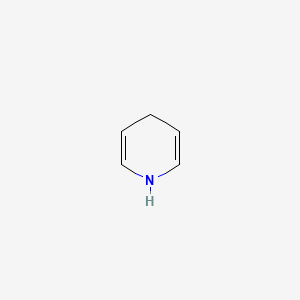

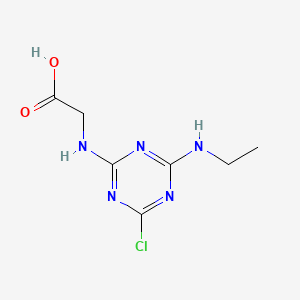

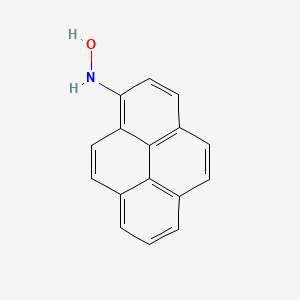

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)